3-(4-(((Furan-2-ylmethyl)thio)methyl)piperidine-1-carbonyl)benzonitrile
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Overview
Description
3-(4-(((Furan-2-ylmethyl)thio)methyl)piperidine-1-carbonyl)benzonitrile is a complex organic compound featuring a piperidine ring, a benzonitrile group, and a furan moiety connected via a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(((Furan-2-ylmethyl)thio)methyl)piperidine-1-carbonyl)benzonitrile typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Thioether Formation: The furan-2-ylmethyl group is introduced via a nucleophilic substitution reaction with a suitable thiol precursor.
Carbonylation: The carbonyl group is introduced through acylation reactions, often using reagents like acyl chlorides or anhydrides.
Benzonitrile Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan moiety can undergo oxidation to form furanones.
Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(4-(((Furan-2-ylmethyl)thio)methyl)piperidine-1-carbonyl)benzonitrile can serve as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for diverse chemical transformations.
Biology
This compound may be explored for its potential biological activities, including antimicrobial, antifungal, or anticancer properties. The presence of the piperidine ring is particularly noteworthy, as piperidine derivatives are known for their pharmacological activities .
Medicine
In medicinal chemistry, this compound could be investigated as a lead compound for the development of new therapeutic agents. Its structural features suggest potential interactions with various biological targets.
Industry
In the chemical industry, this compound could be used as a building block for the synthesis of advanced materials or specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-(((Furan-2-ylmethyl)thio)methyl)piperidine-1-carbonyl)benzonitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The piperidine ring could facilitate binding to biological targets, while the furan and benzonitrile groups might contribute to the compound’s overall pharmacophore.
Comparison with Similar Compounds
Similar Compounds
3-(4-(((Furan-2-ylmethyl)thio)methyl)piperidine-1-carbonyl)benzamide: Similar structure but with an amide group instead of a nitrile.
3-(4-(((Furan-2-ylmethyl)thio)methyl)piperidine-1-carbonyl)phenol: Similar structure but with a phenol group instead of a nitrile.
Uniqueness
The unique combination of a piperidine ring, a furan moiety, and a benzonitrile group in 3-(4-(((Furan-2-ylmethyl)thio)methyl)piperidine-1-carbonyl)benzonitrile provides a distinct set of chemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
IUPAC Name |
3-[4-(furan-2-ylmethylsulfanylmethyl)piperidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c20-12-16-3-1-4-17(11-16)19(22)21-8-6-15(7-9-21)13-24-14-18-5-2-10-23-18/h1-5,10-11,15H,6-9,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SURYUXWFSRFXQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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